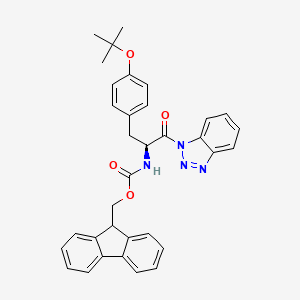

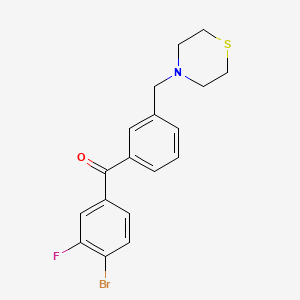

4'-Chloro-2-morpholinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

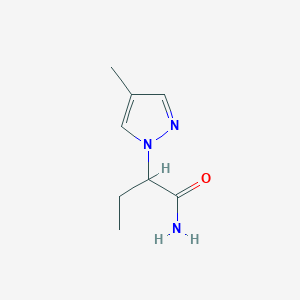

The compound "4'-Chloro-2-morpholinomethyl benzophenone" is a chemical entity that appears to be related to a family of benzophenone derivatives. Benzophenones are a class of organic compounds that are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. They often serve as photoinitiators in UV-curing applications and as intermediates in the synthesis of pharmaceuticals and organic materials.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex and may involve multiple steps. For example, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone involves a one-pot, highly selective process suitable for industrial scale-up, starting with fluorination of a precursor followed by a Friedel–Crafts reaction . Another synthesis route for a related compound, 4,4'-bis(4-aminophenoxy)benzophenone, starts from chloral and involves reactions with aromatic tetracarboxylic acid dianhydrides to obtain various polyimides . Similarly, 4,4'-bis(arylethynyl)benzophenones are synthesized through a multi-stage process starting from chloral, involving cross-coupling and oxidation steps .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzophenone core, which can be substituted with various functional groups. The presence of a morpholino group, as in the compound of interest, suggests a nitrogen-containing heterocycle that can influence the chemical behavior and physical properties of the molecule. The structural assignments of related compounds are typically confirmed using techniques such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Benzophenone derivatives can participate in a variety of chemical reactions. For instance, the synthesis of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves a microwave-assisted one-pot process with multiple reaction steps, including cycloaddition and N-acylation . Another example is the synthesis of 4-(4-chlorophenyl)-2-(4-dimethylaminophenyl)-2,5-dihydro-8-substituted-1,5-benzothiazepines, which are achieved through reactions of substituted aminobenzenethiols with a chloroacetophenone derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The introduction of chloro, morpholino, and other substituents can affect properties such as solubility, melting point, and reactivity. For example, some polyimides derived from benzophenone-related compounds are crystalline, indicating a degree of order in their solid-state structure . The reactivity of these compounds towards various nucleophiles can be exploited in synthetic chemistry to produce a wide range of products .

Aplicaciones Científicas De Investigación

Photochemical Applications

According to Dormán et al. (2016), benzophenone photophores have wide applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties, such as the formation of a biradicaloid triplet state upon excitation, enable various applications including binding/contact site mapping and bioconjugation.

Antimicrobial and Detoxifying Functions

Hong and Sun (2008) discovered that several benzophenone chromophoric groups incorporated onto cotton fabrics demonstrated powerful antibacterial activity and pesticide degradation ability under UV irradiation.

Photopolymerization

A study by Sun Meng-zhou (2007) investigated the use of a polymerizable amine as a coinitiator for photoinitiator systems including benzophenone. The research focused on the kinetics of photopolymerization, indicating the importance of diaryl ketone structure and reaction conditions.

Environmental Applications

Research by Liu et al. (2016) explored the transformation pathways and toxicity variation of 4-hydroxyl benzophenone in water treatment processes, highlighting the potential ecological risks associated with the use of benzophenones.

Clathrate Formation

Eto et al. (2011) conducted a study on the edge-to-face interaction between aromatic rings in clathrate formation of 1-benzoyl-2-hydroxyindoline derivatives with benzene, demonstrating the significance of molecular interactions in the formation of inclusion complexes.

Propiedades

IUPAC Name |

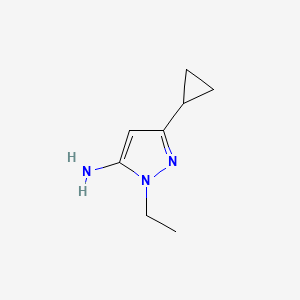

(4-chlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLTXYMYONMZFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643537 |

Source

|

| Record name | (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2-morpholinomethyl benzophenone | |

CAS RN |

898750-38-4 |

Source

|

| Record name | Methanone, (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)